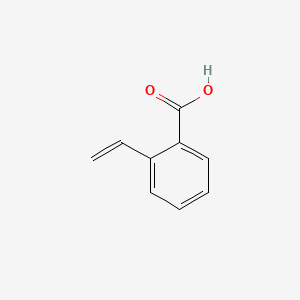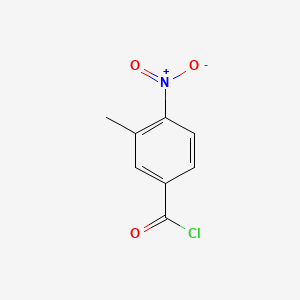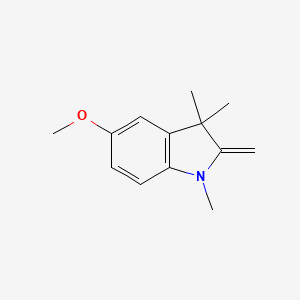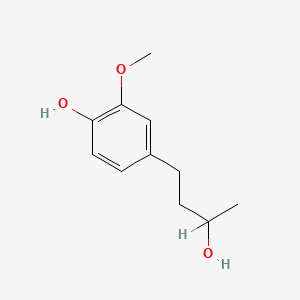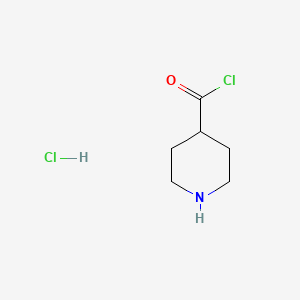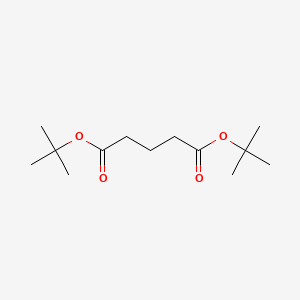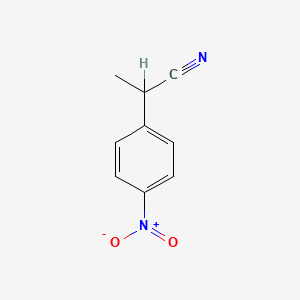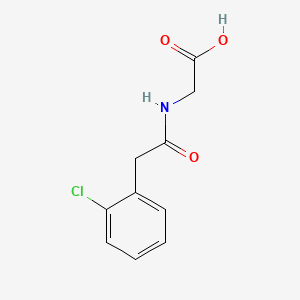
Ácido 4-cloro-6-(tiazol-2-ilcarbamoyl)-ciclohex-3-encarboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is a complex organic compound featuring a chloro-substituted cyclohexene ring, a thiazole moiety, and a carbamoyl group
Aplicaciones Científicas De Investigación
4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with a chloro-substituted cyclohexene derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For example, the Kabachnik–Fields reaction is one practical approach for synthesizing related compounds, involving catalysts like CF3CO2H or TiO2 under ultrasound irradiation .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as amines or ethers.
Mecanismo De Acción
The mechanism by which 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, disrupting biological pathways and leading to therapeutic effects. Molecular docking studies have shown that similar compounds can bind to proteins involved in disease processes, providing insights into their potential mechanisms of action .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl: This compound has shown potential as an antimicrobial agent and has been studied for its interactions with SARS-CoV-2 proteins.
α-Aminophosphonates derivatives: These compounds, which incorporate quinoline or quinolone and thiazole moieties, have demonstrated antimicrobial activity.
Uniqueness
4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c12-6-1-2-7(10(16)17)8(5-6)9(15)14-11-13-3-4-18-11/h1,3-4,7-8H,2,5H2,(H,16,17)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGYRMPSQUJSAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=NC=CS2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387907 |
Source


|
| Record name | 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332374-77-3 |
Source


|
| Record name | 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



